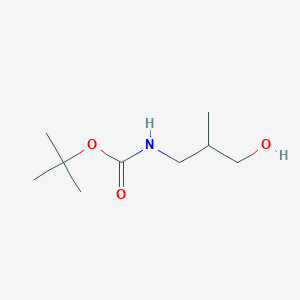

Tert-butyl (3-hydroxy-2-methylpropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-hydroxy-2-methylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAXTHWMUZLOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465397 | |

| Record name | 2-methyl-3-tert-butoxycarbonylaminopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480451-99-8 | |

| Record name | 2-methyl-3-tert-butoxycarbonylaminopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate: A Key Chiral Building Block in Drug Discovery

CAS Number: 162465-50-1

Introduction

(R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate is a chiral organic compound of significant interest to researchers, scientists, and professionals in drug development. Its molecular structure, featuring a hydroxyl group, a carbamate-protected amine, and a chiral center, makes it a valuable building block in the asymmetric synthesis of complex pharmaceutical molecules. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be selectively removed, providing a strategic advantage in multi-step synthetic pathways. This guide provides an in-depth exploration of the synthesis, physicochemical properties, applications, and analytical characterization of this versatile compound.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C₉H₁₉NO₃ |

| Molecular Weight | 189.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents |

Synthesis of (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate

The synthesis of (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate typically involves the Boc-protection of the corresponding chiral amino alcohol, (R)-3-amino-2-methylpropan-1-ol. The Boc group is introduced to protect the amine functionality, preventing it from undergoing unwanted side reactions in subsequent synthetic steps.

General Synthetic Protocol

A common method for the synthesis involves the reaction of (R)-3-amino-2-methylpropan-1-ol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Caption: General reaction scheme for the synthesis of (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate.

Step-by-Step Methodology:

-

To a stirred solution of (R)-3-amino-2-methylpropan-1-ol in a suitable organic solvent (e.g., dichloromethane), a base such as triethylamine is added at room temperature.

-

Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same solvent, is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel to afford pure (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate.

Applications in Drug Development

(R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate serves as a crucial chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry is often essential for the biological activity of the final drug molecule.

Synthesis of HIV Protease Inhibitors

A significant application of this compound is in the synthesis of HIV protease inhibitors.[1][2][3][4] The protease enzyme is critical for the replication of the HIV virus, and its inhibition is a key therapeutic strategy in the management of AIDS. The (R)-configuration of the 2-methylpropyl group and the hydroxyl functionality of the carbamate are often crucial for fitting into the active site of the HIV protease enzyme, leading to potent inhibition. The synthesis of these inhibitors often involves the coupling of the deprotected amine of the carbamate with other molecular fragments.

Caption: Role of (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate in the synthesis of HIV protease inhibitors.

Analytical Characterization and Quality Control

Ensuring the purity and identity of (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate is paramount for its use in pharmaceutical synthesis. Several analytical techniques are employed for this purpose.[5][6][7][8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA). Detection is commonly performed using a UV detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the molecule. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular framework and stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to identify any impurities. Electrospray ionization (ESI) is a common technique used for this purpose.

Conclusion

(R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate is a valuable and versatile chiral building block with significant applications in drug discovery and development, particularly in the synthesis of HIV protease inhibitors. Its synthesis, while requiring careful control of stereochemistry, is well-established. Rigorous analytical characterization is essential to ensure its quality and suitability for pharmaceutical applications. As the demand for enantiomerically pure drugs continues to grow, the importance of chiral intermediates like (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate is expected to increase.

References

-

PubChem. tert-Butyl hydroxy(methyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-butyl N-(3-hydroxypropyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-butyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate. National Center for Biotechnology Information. [Link]

- Ghosh, A. K., et al. (2012). An Enzymatic Route to the Synthesis of Tricyclic Fused Hexahydrofuranofuran P2-Ligand for a Series of Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 849–853.

-

PubMed. The synthesis of novel HIV-protease inhibitors. [Link]

-

PubMed. Structure-based Design of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. [Link]

-

PubChem. (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. National Center for Biotechnology Information. [Link]

-

Molbase. Synthesis of 2-amino-2-methylpropyl [3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]. [Link]

-

ResearchGate. 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

-

ResearchGate. Preparation of HIV protease inhibitors ritonavir. [Link]

-

Supporting Information. Characterization Data of the Products. [Link]

-

PubMed Central. Recent Advances in Heterocyclic HIV Protease Inhibitors. [Link]

-

SpectraBase. TERT.-BUTYL-(2S,3R)-3-HYDROXY-2-METHYL-3-PHENYLPROPANOATE - [13C NMR]. [Link]

-

PubChemLite. Tert-butyl n-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate. [Link]

Sources

- 1. The synthesis of novel HIV-protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 162465-50-1|(R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. tert-Butyl N-hydroxycarbamate(36016-38-3) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to Tert-butyl (3-hydroxy-2-methylpropyl)carbamate: A Chiral Building Block for Pharmaceutical Innovation

Introduction

In the landscape of modern drug discovery and development, the demand for structurally defined and chirally pure building blocks is paramount. These molecules serve as the foundational keystones for the synthesis of complex active pharmaceutical ingredients (APIs), enabling precise control over stereochemistry and, consequently, biological activity. Tert-butyl (3-hydroxy-2-methylpropyl)carbamate is one such critical intermediate, valued for its unique combination of a protected amine and a primary alcohol, tethered to a chiral backbone. This guide provides an in-depth technical overview of this versatile compound, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental properties, synthesis, analytical characterization, applications, and safe handling, offering field-proven insights to facilitate its effective utilization in the laboratory.

Core Molecular Attributes

At its core, tert-butyl (3-hydroxy-2-methylpropyl)carbamate is a carbamate-protected amino alcohol. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine functionality allows for the selective reaction of the hydroxyl group, while the chiral center at the C2 position makes it a valuable precursor for stereospecific synthesis.

The molecular structure of tert-butyl (3-hydroxy-2-methylpropyl)carbamate is characterized by a propyl chain with a methyl substituent at the second carbon and a hydroxyl group at the third carbon. The amine at the first carbon is protected by a Boc group.

Table 1: Key Molecular and Physical Properties

| Property | Value | Source |

| Molecular Weight | 189.25 g/mol | [1] |

| Molecular Formula | C9H19NO3 | [1] |

| CAS Number (R-enantiomer) | 162465-50-1 | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 58 - 61 °C (for a similar compound) | [2] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis and Mechanism

The most common and efficient synthesis of tert-butyl (3-hydroxy-2-methylpropyl)carbamate involves the mono-N-Boc protection of the corresponding amino alcohol, 3-amino-2-methyl-1-propanol, using di-tert-butyl dicarbonate (Boc₂O).[3] This reaction is a cornerstone of amine protection chemistry in organic synthesis.[4][5]

The causality behind this experimental choice lies in the high chemoselectivity of Boc₂O for the amino group over the hydroxyl group under basic or neutral conditions. The reaction is typically performed in a suitable solvent like dichloromethane (DCM) or a mixture of dioxane and water. The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate.[4]

Caption: Synthesis workflow for tert-butyl (3-hydroxy-2-methylpropyl)carbamate.

Analytical Characterization

To ensure the identity and purity of synthesized tert-butyl (3-hydroxy-2-methylpropyl)carbamate, a suite of analytical techniques is employed. The self-validating nature of these protocols confirms the successful synthesis and purification of the compound. While specific spectra are proprietary to suppliers, the expected data from key analytical methods are summarized below.[6]

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the methyl protons (doublet), the methylene and methine protons of the propyl backbone, and the hydroxyl proton (broad singlet). The NH proton of the carbamate will also be present as a broad signal. |

| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the Boc group, as well as the carbons of the 2-methylpropyl backbone, including the hydroxymethyl carbon. |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight. |

| HPLC | A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used. |

Applications in Drug Discovery and Development

The carbamate functional group is a prevalent structural motif in a wide range of therapeutic agents due to its chemical stability and ability to modulate biological and pharmacokinetic properties.[7][8] Tert-butyl (3-hydroxy-2-methylpropyl)carbamate, as a chiral building block, is particularly valuable in the synthesis of complex molecules where stereochemistry is crucial for efficacy and safety.

Its primary application is as a versatile intermediate in the synthesis of APIs. The Boc-protected amine allows for various chemical transformations to be carried out on the hydroxyl group, such as oxidation, esterification, or etherification. Subsequently, the Boc group can be readily removed under acidic conditions to liberate the free amine for further functionalization, such as amide bond formation.[4][5] This orthogonal protection strategy is fundamental in multi-step organic synthesis.

Caption: Role as a building block in API synthesis.

Experimental Protocol: Boc Deprotection

The removal of the Boc protecting group is a common and critical step in the utilization of tert-butyl (3-hydroxy-2-methylpropyl)carbamate. The following protocol describes a standard procedure for this transformation.

Objective: To deprotect the amine functionality of tert-butyl (3-hydroxy-2-methylpropyl)carbamate.

Materials:

-

Tert-butyl (3-hydroxy-2-methylpropyl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve tert-butyl (3-hydroxy-2-methylpropyl)carbamate in dichloromethane (approximately 0.1-0.2 M concentration) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an excess of trifluoroacetic acid (typically 5-10 equivalents) to the stirred solution. The addition should be done dropwise to control any potential exotherm.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected product, 3-amino-2-methyl-1-propanol, as its trifluoroacetate salt or free base after further workup.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[10]

-

In case of contact:

-

Storage: Store in a tightly closed container in a dry and well-ventilated place, as recommended at 2-8°C.[1]

Conclusion

Tert-butyl (3-hydroxy-2-methylpropyl)carbamate is a valuable and versatile chiral building block with significant applications in pharmaceutical research and development. Its well-defined stereochemistry and the orthogonal protecting group strategy it enables make it an indispensable tool for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its core attributes, synthesis, characterization, and applications, with the aim of empowering researchers to leverage its full potential in their synthetic endeavors. As with all chemical reagents, a thorough understanding of its properties and adherence to safe handling practices are essential for its successful and responsible use in the laboratory.

References

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

Sources

- 1. Buy tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate | 1696368-40-7 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. 162465-50-1|(R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate|BLD Pharm [bldpharm.com]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. combi-blocks.com [combi-blocks.com]

"Tert-butyl (3-hydroxy-2-methylpropyl)carbamate" chemical properties

An In-Depth Technical Guide to Tert-butyl (3-hydroxy-2-methylpropyl)carbamate: Properties, Synthesis, and Applications

Executive Summary

Tert-butyl (3-hydroxy-2-methylpropyl)carbamate is a bifunctional organic compound of significant interest to the pharmaceutical and chemical synthesis industries. Featuring a primary alcohol and a tert-butyloxycarbonyl (Boc)-protected amine, it serves as a crucial chiral building block for the synthesis of complex molecular architectures. The Boc group provides a stable, yet readily cleavable, protecting element for the amine functionality, while the hydroxyl group offers a reactive site for further elaboration. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol with mechanistic insights, key reactive characteristics, and its applications in modern drug development, supported by authoritative references.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical reagent is the cornerstone of its application in research and development. This section outlines the key identifiers and properties of tert-butyl (3-hydroxy-2-methylpropyl)carbamate. The compound is chiral, and the (R)-enantiomer is most commonly cited and commercially available.

Nomenclature and Identifiers

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(2R)-3-hydroxy-2-methylpropyl]carbamate | N/A |

| Common Name | (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate | [1] |

| CAS Number | 162465-50-1 (for R-enantiomer) | [1] |

| Molecular Formula | C₉H₁₉NO₃ | [1] |

| Molecular Weight | 189.25 g/mol | [1][2] |

| SMILES | O=C(OC(C)(C)C)NCCO | [1] |

Structural Representation

The molecular structure combines a sterically hindered Boc protecting group with a functionalized propyl chain containing a primary alcohol and a stereocenter.

Caption: Structure of tert-butyl (3-hydroxy-2-methylpropyl)carbamate.

Physicochemical Properties

| Property | Value | Source & Remarks |

| Appearance | Off-white to white solid | Inferred from related compounds.[3] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. | Based on its functional groups and common use in organic synthesis. |

| Storage | Sealed in a dry environment at 2-8°C. | [1] |

Synthesis and Purification

The most common and efficient synthesis of tert-butyl (3-hydroxy-2-methylpropyl)carbamate involves the protection of the corresponding amino alcohol using di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of modern organic synthesis for its high yield and operational simplicity.

Synthetic Workflow

The process involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride, followed by the collapse of the intermediate and loss of carbon dioxide and a tert-butoxide anion, which is then protonated.

Caption: General workflow for the synthesis and purification.

Detailed Experimental Protocol

-

Preparation : To a solution of (R)-3-amino-2-methylpropan-1-ol (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0°C (ice bath).

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to neutralize), and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Causality Behind Experimental Choices

-

Why Boc₂O? Di-tert-butyl dicarbonate is the reagent of choice because its byproducts (CO₂ and tert-butanol) are volatile and easily removed, simplifying purification.[4]

-

Why 0°C initially? The reaction is exothermic. Starting at a lower temperature helps to control the reaction rate and prevent potential side reactions.

-

Why an aqueous workup? The acidic and basic washes are critical for removing unreacted starting materials and byproducts, ensuring a high purity of the crude product before final chromatographic purification.

Chemical Reactivity and Mechanistic Insights

The utility of this molecule stems from the orthogonal reactivity of its two primary functional groups: the Boc-protected amine and the primary alcohol.

The Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a variety of reaction conditions (e.g., basic hydrolysis, hydrogenation) while being easily removable under acidic conditions.

-

Deprotection: Cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which is scavenged by the solvent or an added scavenger) and subsequent decarboxylation to release the free amine.

The Hydroxyl Group

The primary alcohol is a versatile functional handle that can undergo a wide range of transformations:

-

Oxidation: Can be oxidized to the corresponding aldehyde (using PCC, DMP) or carboxylic acid (using Jones reagent, KMnO₄).

-

Esterification/Etherification: Can be converted to esters (using acyl chlorides or carboxylic acids under Fischer conditions) or ethers (e.g., Williamson ether synthesis), allowing for the extension of the molecular framework.

Caption: Key reaction pathways for the title compound.

Applications in Pharmaceutical and Organic Synthesis

The carbamate functional group is a common structural motif in many approved therapeutic agents.[5] Molecules like tert-butyl (3-hydroxy-2-methylpropyl)carbamate are not typically active ingredients themselves but are indispensable intermediates.

-

Chiral Pool Synthesis : As a readily available chiral molecule, it is used in "chiral pool synthesis" to introduce a specific stereocenter into a target molecule, which is critical for biological activity. Many drugs are effective only as a single enantiomer.

-

Synthesis of API Intermediates : Its structure is analogous to fragments of complex natural products and active pharmaceutical ingredients (APIs). For example, protected amino alcohols are key intermediates in the synthesis of protease inhibitors and certain antiepileptic drugs like Lacosamide.[6] The ability to deprotect the amine and functionalize the alcohol in a controlled sequence makes it a valuable synthon.

-

Peptide Bond Surrogate : The carbamate linkage is sometimes used in medicinal chemistry as a more stable replacement for a peptide bond, enhancing the pharmacokinetic properties of a drug candidate.[4]

Spectroscopic Characterization

While specific spectra should be obtained for each batch, the expected spectroscopic data can be predicted based on the structure.

| Spectroscopy | Expected Features |

| ¹H NMR | A large singlet (~1.4 ppm, 9H) for the tert-butyl group.Multiplets in the alkyl region (0.8-3.5 ppm) corresponding to the -CH₂-, -CH-, and -CH₃ protons of the propyl chain.A broad singlet for the -OH proton (variable shift).A broad signal for the -NH proton (~4.5-5.5 ppm). |

| ¹³C NMR | Signals for the tert-butyl carbons (~28 ppm) and the quaternary carbon (~79 ppm).Signal for the carbamate carbonyl carbon (~156 ppm).Signals for the propyl chain carbons (~15-70 ppm). |

| IR (Infrared) | A broad peak around 3300-3500 cm⁻¹ for the O-H and N-H stretches.A strong peak around 1680-1700 cm⁻¹ for the C=O stretch of the carbamate.C-H stretching peaks around 2850-3000 cm⁻¹. |

| Mass Spec (MS) | Expected [M+H]⁺ peak at m/z 190.14.Common fragmentation includes the loss of the tert-butyl group or isobutylene. |

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification : While this specific compound is not extensively characterized, related carbamates and amino alcohols may cause skin and eye irritation and potential respiratory irritation.[2][7][8]

-

Personal Protective Equipment (PPE) : Always wear safety goggles with side shields, chemical-resistant gloves, and a lab coat.[3][7]

-

Handling : Use only in a well-ventilated area or a chemical fume hood.[7] Avoid generating dust.

-

Storage : Keep the container tightly closed and store in a cool (2-8°C), dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][3]

References

-

Autechem. Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. [Link]

-

PubChem. tert-Butyl (3-hydroxypropyl)methylcarbamate. [Link]

-

PubChem. tert-butyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate. [Link]

-

Supporting Information - Characterization Data of Products. [Link]

-

T. Matijević, et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arh Hig Rada Toksikol. [Link]

-

J. Talele, et al. (2010). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules. [Link]

- Google Patents. (2011).

Sources

- 1. 162465-50-1|(R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate|BLD Pharm [bldpharm.com]

- 2. tert-Butyl (3-hydroxypropyl)methylcarbamate | C9H19NO3 | CID 10375241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. tert-butyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate | C11H23NO3 | CID 11672972 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Comprehensive Structural Elucidation of tert-butyl (3-hydroxy-2-methylpropyl)carbamate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, methodology-driven approach to the structural elucidation of tert-butyl (3-hydroxy-2-methylpropyl)carbamate, a chiral building block critical in pharmaceutical synthesis. Moving beyond a simple recitation of techniques, this document outlines the strategic application and interpretation of modern spectroscopic methods, emphasizing the causality behind experimental choices and the establishment of self-validating data systems. It is designed to serve as a practical reference for scientists requiring unambiguous confirmation of the molecule's identity, purity, and constitution.

Strategic Imperative: The Role of Structure Confirmation in Synthesis

tert-butyl (3-hydroxy-2-methylpropyl)carbamate is a valuable intermediate, frequently employed in the construction of complex active pharmaceutical ingredients (APIs). Its structure contains a primary alcohol, a secondary carbamate, and a chiral center, making it a versatile synthon.[1][2] The absolute configuration at the C2 methyl-substituted carbon is often paramount to the biological efficacy and safety profile of the final API. Consequently, rigorous structural verification is not merely a procedural step but a foundational pillar of quality control and process validation in any synthetic campaign involving this molecule.[3]

This guide will walk through a multi-technique spectroscopic approach, demonstrating how overlapping data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy create a robust and irrefutable structural proof.

The Analytical Triad: NMR, MS, and IR Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. We will examine both proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR provides detailed information about the chemical environment, connectivity, and relative number of protons in the molecule.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for non-polar to moderately polar compounds and its relatively clean spectral window.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.[4][5] Higher field strengths improve signal dispersion and simplify interpretation.

-

Acquisition Parameters: Utilize a standard pulse program with a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, followed by careful phasing, baseline correction, and integration. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[4][5]

Data Interpretation and Expected ¹H NMR Spectrum:

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Key Insights |

| -OH (Alcohol) | 1.5 - 2.5 (variable) | Broad Singlet | 1H | The chemical shift is highly variable and depends on concentration and temperature due to hydrogen bonding. The broadness is a result of chemical exchange. |

| -NH (Carbamate) | 4.8 - 5.2 | Broad Singlet | 1H | This proton is coupled to the adjacent CH₂ group, but the signal is often broad due to quadrupolar relaxation of the ¹⁴N nucleus and exchange. |

| -CH₂-OH | ~3.50 - 3.65 | Multiplet | 2H | These diastereotopic protons are adjacent to the chiral center and the hydroxyl group, resulting in a complex multiplet. |

| -CH₂-NH | ~3.00 - 3.15 | Multiplet | 2H | Protons adjacent to the electron-withdrawing carbamate nitrogen. Their signal is a multiplet due to coupling with the adjacent methine proton. |

| -CH(CH₃) | ~1.80 - 1.95 | Multiplet | 1H | This methine proton is at the chiral center and is coupled to the adjacent methyl and methylene groups, leading to a complex splitting pattern. |

| C(CH₃)₃ (t-Bu) | ~1.45 | Singlet | 9H | The nine equivalent protons of the tert-butyl group produce a characteristic sharp singlet, a hallmark of the Boc protecting group. |

| -CH(CH₃) | ~0.92 | Doublet | 3H | The methyl group protons are coupled to the single adjacent methine proton, resulting in a clean doublet. |

¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule.

Data Interpretation and Expected ¹³C NMR Spectrum:

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Rationale and Key Insights |

| C=O (Carbamate) | ~157.0 | The carbonyl carbon is significantly deshielded due to the electronegativity of the two adjacent oxygen and nitrogen atoms. |

| C (CH₃)₃ (t-Bu) | ~79.2 | The quaternary carbon of the tert-butyl group. |

| -CH₂-OH | ~68.5 | The carbon atom bonded to the electronegative hydroxyl group. |

| -CH₂-NH | ~48.0 | The carbon atom bonded to the carbamate nitrogen. |

| -CH(CH₃) | ~35.5 | The aliphatic methine carbon at the chiral center. |

| -C(CH₃ )₃ (t-Bu) | ~28.4 | The three equivalent methyl carbons of the tert-butyl group. |

| -CH(CH₃ ) | ~17.0 | The aliphatic methyl carbon. |

Trustworthiness through 2D NMR: To unequivocally link the proton and carbon signals, a Heteronuclear Single Quantum Coherence (HSQC) experiment is performed. This self-validating system directly correlates each carbon atom with its attached proton(s), removing any ambiguity in the assignments made from 1D spectra alone.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the molecular weight of the compound, serving as a fundamental check of its identity. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Ionization: Infuse the solution into the ESI source. A high voltage is applied, creating charged droplets that evaporate to yield gas-phase ions.

-

Mass Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The instrument detects the abundance of ions at each m/z value.

Data Interpretation:

-

Molecular Formula: C₉H₁₉NO₃

-

Exact Mass: 189.1365 g/mol

-

Expected Ion (Positive Mode): The primary ion observed will be the protonated molecule, [M+H]⁺ , at m/z 190.1438 .

-

Common Adducts: It is also common to observe adducts with sodium, [M+Na]⁺ , at m/z 212.1257 , or potassium, [M+K]⁺ , at m/z 228.1000 . The presence of these adducts further validates the molecular weight.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational modes of bonds within the molecule, providing a rapid and reliable method for identifying key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is automatically subtracted from the sample spectrum.

Data Interpretation and Key Diagnostic Peaks:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3450 - 3300 (Broad) | O-H Stretch | Alcohol | The broadness is indicative of hydrogen bonding. A crucial peak confirming the hydroxyl group. |

| ~3340 (Sharp/Medium) | N-H Stretch | Carbamate | Confirms the presence of the carbamate N-H bond. |

| 2970 - 2850 | C-H Stretch | Alkane (sp³) | Confirms the aliphatic nature of the molecule's backbone. |

| ~1685 | C=O Stretch | Carbamate | This is a key, strong, and sharp absorption that is highly characteristic of the carbamate carbonyl group. |

| ~1520 | N-H Bend | Carbamate | Complements the N-H stretching vibration, adding confidence to the carbamate assignment. |

| ~1165 | C-O Stretch | Ester-like | Strong stretch associated with the C-O bonds of the carbamate group. |

| ~1040 | C-O Stretch | Alcohol | Confirms the presence of the primary alcohol C-O bond. |

Integrated Analysis Workflow: From Data to Structure

No single technique provides the complete picture. The strength of the elucidation lies in the convergence of all data points. The workflow below illustrates this integrated logic.

Caption: Integrated workflow for structure elucidation.

This systematic process ensures that the proposed structure is consistent with the molecular weight (MS), contains the correct functional groups (IR), and possesses the precise atomic connectivity and proton/carbon environments (NMR). This multi-pronged verification provides the highest degree of confidence in the final structural assignment.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

Sources

- 1. tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate (1785299-24-2) for sale [vulcanchem.com]

- 2. fdc-chemical.com [fdc-chemical.com]

- 3. etda.libraries.psu.edu [etda.libraries.psu.edu]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US11248001B2 - PCSK9 inhibitors and methods of use thereof - Google Patents [patents.google.com]

"Tert-butyl (3-hydroxy-2-methylpropyl)carbamate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic synthesis of chiral building blocks is paramount. Tert-butyl (3-hydroxy-2-methylpropyl)carbamate is a quintessential example of such a scaffold. Its structure incorporates a primary alcohol and a Boc-protected amine, offering two distinct and orthogonally reactive functional handles. This duality makes it an invaluable intermediate for the synthesis of complex molecules, particularly in the development of pharmaceutical agents where precise molecular architecture is critical for biological activity.[1][2] The carbamate moiety, specifically the tert-butoxycarbonyl (Boc) group, provides robust protection for the amine under a wide range of reaction conditions, yet it can be cleaved selectively under acidic protocols.[3][4]

This guide provides a comprehensive exploration of the predominant synthesis pathway for tert-butyl (3-hydroxy-2-methylpropyl)carbamate. It is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and rationale that govern the experimental choices.

Core Synthesis Strategy: Nucleophilic Amine Protection

The most efficient and widely adopted strategy for synthesizing tert-butyl (3-hydroxy-2-methylpropyl)carbamate hinges on the direct protection of the primary amine of the precursor, 3-amino-2-methyl-1-propanol .[5] This transformation is achieved using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride), a reagent renowned for its efficacy in converting amines into their corresponding tert-butoxycarbonyl (Boc) protected derivatives.[6][7]

The Mechanism of Boc Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-amino-2-methyl-1-propanol attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling a tert-butoxycarbonate anion as a leaving group. This anion is unstable and subsequently decomposes into carbon dioxide (CO₂) and a tert-butoxide anion. The tert-butoxide, a strong base, then deprotonates the newly formed carbamate, yielding the final product and tert-butanol.[3][8] The evolution of CO₂ gas is a characteristic feature of this reaction and helps drive it to completion.[8]

Sources

- 1. Buy tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate | 1696368-40-7 [smolecule.com]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. 3-Amino-2-methyl-1-propanol | C4H11NO | CID 10197625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

"Tert-butyl (3-hydroxy-2-methylpropyl)carbamate" physical properties

An In-depth Technical Guide to the Physical Properties of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate

Abstract: This technical guide provides a comprehensive overview of the essential physical and chemical properties of tert-butyl (3-hydroxy-2-methylpropyl)carbamate, a key chiral building block in modern organic synthesis and pharmaceutical development. The document is structured to provide researchers, scientists, and drug development professionals with not only the core data but also the underlying scientific context for its application. We delve into the causality behind experimental choices for property determination and present self-validating protocols. This guide serves as an authoritative resource, consolidating critical data for the effective handling, application, and characterization of this versatile carbamate intermediate.

Tert-butyl (3-hydroxy-2-methylpropyl)carbamate is a carbamate-protected amino alcohol. The presence of a stereocenter at the C2 position, combined with two distinct functional groups—a hydroxyl (-OH) and a Boc-protected amine (-NHBoc)—makes it a strategically valuable intermediate in asymmetric synthesis. The tert-butyloxycarbonyl (Boc) protecting group is prized for its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions.[1][2] This combination of features allows for selective manipulation of the hydroxyl group while the amine remains masked, enabling the construction of complex molecular architectures with high stereochemical control. Its application is particularly noted in the synthesis of active pharmaceutical ingredients (APIs).[3]

This guide will focus on the physical properties of the (R)-enantiomer, (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate, which is a commonly utilized form in targeted synthesis.

Compound Identification and Core Physicochemical Properties

Accurate identification is the foundation of reproducible science. The fundamental identifiers and properties of (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate are summarized below.

| Property | Data | Source(s) |

| IUPAC Name | tert-butyl N-[(2R)-3-hydroxy-2-methylpropyl]carbamate | N/A |

| CAS Number | 162465-50-1 | [4] |

| Molecular Formula | C₉H₁₉NO₃ | N/A |

| Molecular Weight | 189.25 g/mol | Calculated |

| Physical Form | Solid / Crystalline Solid | [5] |

| Boiling Point | ~324 °C (Predicted) | [6] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. | [7][8] |

| Storage Temperature | 2-8°C, under inert atmosphere. |

Note: Experimental boiling point data under vacuum is not consistently reported; the provided value is a prediction. It is expected to decompose at higher temperatures. In practice, this compound is purified via chromatography or recrystallization rather than distillation.

In-Depth Analysis of Physical Characteristics

Understanding the physical properties of a reagent is paramount for its effective use in process development and scale-up.

-

Melting Point: The melting point is a critical indicator of purity. For a crystalline solid like this carbamate, a sharp melting range suggests high purity, while a broad or depressed range often indicates the presence of impurities or residual solvent. Experimental determination is essential for quality control.

-

Solubility Profile: The solubility dictates the choice of solvent for chemical reactions, purification, and analytical characterization. Its miscibility with polar aprotic solvents like THF and halogenated solvents like DCM makes it suitable for a wide array of synthetic transformations, such as oxidation of the primary alcohol or its conversion to a leaving group.[7][8][9]

-

Stability and Storage: As a carbamate, the compound is generally stable under neutral and basic conditions. However, the Boc-protecting group is labile to strong acids.[1] The hydroxyl group can be susceptible to oxidation. Therefore, storage in a cool, dry, and inert environment is crucial to prevent degradation over time and maintain its chemical integrity.

Standardized Protocols for Physical Property Verification

To ensure the quality and identity of tert-butyl (3-hydroxy-2-methylpropyl)carbamate in a laboratory setting, the following validated protocols are recommended.

Protocol 1: Purity and Identity Confirmation via HPLC-MS

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. Coupling it with a Mass Spectrometry (MS) detector provides simultaneous confirmation of the molecular weight, offering an unambiguous identity check. A C18 (reverse-phase) column is chosen due to the compound's moderate polarity.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

-

Chromatographic Conditions:

-

Instrument: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD) and 6120 Single Quadrupole LC/MS.

-

Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.

-

Detection: DAD at 210 nm; MS scan for m/z 190.1 [M+H]⁺ in positive ion mode.

-

-

Data Analysis:

-

Assess the chromatogram for a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

-

Confirm the mass spectrum of the major peak shows a clear signal for the protonated molecule at m/z 190.1.

-

Caption: Workflow for HPLC-MS purity and identity verification.

Protocol 2: Thermal Analysis via Differential Scanning Calorimetry (DSC)

Causality: DSC is a highly accurate technique for determining the melting point and assessing the thermal stability of a compound. It measures the difference in heat flow required to increase the temperature of a sample and a reference. The resulting thermogram provides a precise onset temperature and peak maximum for the melting transition.

Step-by-Step Methodology:

-

Sample Preparation: Place 2-5 mg of the finely ground solid into a Tzero aluminum pan. Crimp the pan with a lid.

-

Instrumental Setup:

-

Instrument: TA Instruments DSC 2500.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp at 10°C/min to 150°C.

-

-

Atmosphere: Nitrogen purge at 50 mL/min.

-

-

Data Analysis:

-

Analyze the resulting thermogram using the instrument's software.

-

The melting point is typically reported as the onset temperature of the endothermic melting peak. A sharp peak is indicative of high purity.

-

Caption: Standard workflow for melting point determination via DSC.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, general principles for similar carbamates and alcohols apply.[10][11]

-

Hazard Classification: Assumed to be harmful if swallowed and may cause skin and serious eye irritation.[10][12] May cause respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry place away from strong acids and oxidizing agents. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidation of the alcohol functionality.

Conclusion

Tert-butyl (3-hydroxy-2-methylpropyl)carbamate is more than a simple chemical; it is an enabling tool for the synthesis of complex, high-value molecules. Its physical properties—moderate polarity, solid-state form, and specific solubility profile—are integral to its function. The protocols and data presented in this guide provide the necessary framework for its confident and effective use in a research and development setting. Adherence to the outlined characterization and handling procedures will ensure both the integrity of the material and the safety of the researcher, ultimately facilitating innovation in chemical synthesis.

References

-

Focus Chemical. Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. [Link]

-

PubChem. (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. [Link]

-

PubChem. tert-butyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate. [Link]

-

PubChem. tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate. [Link]

-

Chembase.cn. tert-butyl (2-amino-3-hydroxypropyl)(methyl)carbamate. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

PubChem. tert-butyl N-(3-hydroxypropyl)carbamate. [Link]

-

PubChem. tert-Butyl hydroxy(methyl)carbamate. [Link]

-

Supporting Information. Characterization Data of the Products. [Link]

-

PubMed Central (PMC). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

Dana Bioscience. tert-Butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate 50mg. [Link]

-

PubMed Central (PMC). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

ResearchGate. 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate. [Link]

- Google Patents.

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 162465-50-1|(R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate|BLD Pharm [bldpharm.com]

- 5. anaxlab.com [anaxlab.com]

- 6. tert-butyl (2-amino-3-hydroxypropyl)(methyl)carbamate CAS#: 2353784-87-7 [chemicalbook.com]

- 7. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Buy tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate | 1696368-40-7 [smolecule.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.com [fishersci.com]

- 12. tert-butyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate | C11H23NO3 | CID 11672972 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Utility of tert-Butyl (3-hydroxy-2-methylpropyl)carbamate in Drug Discovery

Abstract

tert-Butyl (3-hydroxy-2-methylpropyl)carbamate is a chiral building block integral to the synthesis of a variety of pharmacologically active molecules. While not possessing a direct mechanism of action itself, its strategic importance lies in its bifunctional nature, featuring a protected amine and a primary alcohol. This guide provides an in-depth analysis of the compound's role in medicinal chemistry, focusing on its application in the synthesis of protease inhibitors. We will explore the chemical logic behind its use, provide detailed synthetic protocols, and illustrate its incorporation into complex drug scaffolds. This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Value of a Chiral Building Block

In the landscape of drug discovery and development, the efficient construction of complex molecular architectures is paramount. Chiral building blocks, such as tert-butyl (3-hydroxy-2-methylpropyl)carbamate, are indispensable tools that provide chemists with pre-packaged stereochemical information, streamlining synthetic routes and enabling the precise assembly of three-dimensional pharmacophores. This compound, characterized by a tert-butyloxycarbonyl (Boc)-protected amine and a primary hydroxyl group on a chiral backbone, offers two key functionalities for strategic manipulation in multi-step syntheses.[1]

The primary application of tert-butyl (3-hydroxy-2-methylpropyl)carbamate is as a pharmaceutical intermediate. Its utility is not in a direct biological effect, but rather in its role as a precursor to active pharmaceutical ingredients (APIs). The Boc-protecting group provides a stable, yet readily cleavable, handle for the amine functionality, allowing for selective reactions at other sites of the molecule. The primary alcohol, in turn, serves as a versatile nucleophile or can be oxidized to introduce further complexity. This dual functionality makes it a valuable component in the synthesis of molecules designed to interact with specific biological targets.

Application in the Synthesis of Protease Inhibitors

A significant application of carbamate-containing building blocks is in the development of protease inhibitors. Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are implicated in a wide range of diseases, including viral infections, cancer, and neurodegenerative disorders.[2][3] The design of effective protease inhibitors often involves the creation of molecules that mimic the transition state of the peptide bond cleavage, thereby blocking the enzyme's active site.

tert-Butyl (3-hydroxy-2-methylpropyl)carbamate can be envisioned as a key component in the synthesis of such inhibitors. The hydroxyl group can be derivatized to introduce moieties that interact with the S1' or S2' pockets of a protease, while the deprotected amine can be acylated or otherwise modified to engage with the S1, S2, or S3 pockets.

Retrosynthetic Analysis: A Hypothetical Protease Inhibitor

To illustrate the strategic importance of tert-butyl (3-hydroxy-2-methylpropyl)carbamate, let us consider a hypothetical protease inhibitor (Target Molecule I ). A retrosynthetic analysis reveals how our building block can be a crucial starting material.

Sources

- 1. 162465-50-1|(R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate|BLD Pharm [bldpharm.com]

- 2. Protease inhibitors. Part 8: synthesis of potent Clostridium histolyticum collagenase inhibitors incorporating sulfonylated L-alanine hydroxamate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protease inhibitors: synthesis of potent bacterial collagenase and matrix metalloproteinase inhibitors incorporating N-4-nitrobenzylsulfonylglycine hydroxamate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Key Chiral Synthon: A Technical Guide to tert-Butyl (3-hydroxy-2-methylpropyl)carbamate

Abstract

In the landscape of modern drug discovery and development, the demand for enantiomerically pure chiral building blocks is insatiable.[1][2][3][4] These molecules serve as foundational components in the synthesis of complex active pharmaceutical ingredients (APIs), where stereochemistry is often critical for therapeutic efficacy and safety. This technical guide provides an in-depth exploration of tert-butyl (3-hydroxy-2-methylpropyl)carbamate , a versatile chiral synthon that has gained prominence in medicinal chemistry. While the narrative of a singular "discovery" event for this compound is not clearly defined in the scientific literature, its value has been established through its application in the stereoselective synthesis of more complex molecules. This guide will illuminate the logical synthesis of its (R)-enantiomer, detail its chemical properties, and discuss its applications as a critical intermediate in the development of novel therapeutics.

Introduction: The Strategic Importance of Chiral 1,3-Amino Alcohols

The 1,3-amino alcohol motif is a privileged scaffold found in numerous biologically active natural products and synthetic drugs.[5][6][7] The precise spatial arrangement of the hydroxyl and amino groups is often fundamental for molecular recognition at biological targets, such as enzymes and receptors.[8] Consequently, the development of efficient and stereoselective routes to chiral 1,3-amino alcohols is a significant endeavor in organic synthesis.

tert-Butyl (3-hydroxy-2-methylpropyl)carbamate, particularly its (R)-enantiomer (CAS No. 162465-50-1), represents a strategically designed building block. The Boc (tert-butyloxycarbonyl) protecting group on the amine offers robust stability under a variety of reaction conditions, while allowing for facile deprotection under acidic conditions.[9] This orthogonality is crucial in multi-step synthetic campaigns. The primary alcohol provides a handle for further functionalization, and the chiral center at the 2-position allows for the introduction of stereochemical complexity in a controlled manner.

Retrosynthetic Analysis and Synthesis Strategy

The most logical and efficient synthetic route to (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate originates from its corresponding carboxylic acid precursor, (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid (CAS No. 132696-45-8).[10][11] This approach leverages the readily available chiral pool of amino acids and their derivatives. The key transformation is the chemoselective reduction of the carboxylic acid to a primary alcohol without affecting the Boc-protecting group.

Recommended Synthesis Protocol: Reduction of (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid

Experimental Protocol:

Reaction: (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid → (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid | 132696-45-8 | 203.24 |

| Lithium Aluminum Hydride (LAH) | 16853-85-3 | 37.95 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 |

| Ethyl Acetate | 141-78-6 | 88.11 |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | 84.01 |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.

-

Addition of Starting Material: Dissolve (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid (1.0 equivalent) in anhydrous THF. Slowly add this solution to the LAH suspension via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5 °C. The causality for the slow addition at low temperature is to control the exothermic reaction between LAH and the carboxylic acid, preventing side reactions and ensuring safety.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up and Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. This specific sequence, known as the Fieser work-up, is designed to produce a granular, easily filterable precipitate of aluminum salts.

-

Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.

-

Purification: Combine the filtrate and washes, and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by flash column chromatography on silica gel to afford the pure (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate.

Physicochemical Properties and Characterization

The synthesized (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate is typically a colorless oil or a low-melting solid. Its structure can be unequivocally confirmed through standard analytical techniques.

| Property | Expected Value / Observation |

| Molecular Formula | C₉H₁₉NO₃ |

| Molecular Weight | 189.25 g/mol |

| Appearance | Colorless oil or low-melting solid |

| ¹H NMR (CDCl₃) | Expected signals: ~1.45 ppm (s, 9H, C(CH₃)₃), ~0.9 ppm (d, 3H, CHCH₃), multiplet for CHCH₃, multiplets for CH₂NH and CH₂OH, and a broad singlet for the NH proton. The OH proton may be broad or exchangeable. |

| ¹³C NMR (CDCl₃) | Expected signals: Carbonyl of carbamate (~156 ppm), quaternary carbon of t-butyl group (~79 ppm), carbons of the propyl chain, and methyl carbons. |

| Mass Spectrometry (ESI) | Expected [M+H]⁺ at m/z 190.14 or [M+Na]⁺ at m/z 212.12. |

| Optical Rotation | A specific rotation value would be determined experimentally to confirm enantiomeric purity. |

Applications in Drug Discovery and Medicinal Chemistry

The utility of (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate lies in its role as a versatile chiral building block for the synthesis of more complex, biologically active molecules.[1][17] While specific examples of its incorporation into named, late-stage clinical candidates or approved drugs are not prominently featured in readily accessible literature, its structural motif is highly relevant. For instance, related tert-butyl carbamate derivatives are key intermediates in the synthesis of drugs like the anticonvulsant Lacosamide.[18]

The functional handles of this synthon allow for a variety of subsequent chemical transformations:

-

Oxidation of the primary alcohol: To yield the corresponding aldehyde or carboxylic acid, providing a new point for amide coupling or other C-C bond-forming reactions.

-

Activation and displacement of the hydroxyl group: Conversion to a leaving group (e.g., tosylate, mesylate, or halide) allows for nucleophilic substitution to introduce a wide range of functionalities.

-

Deprotection of the Boc group: Treatment with a strong acid (e.g., trifluoroacetic acid) reveals the primary amine, which can then be acylated, alkylated, or used in reductive amination reactions.

These potential transformations make (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate a valuable starting material for the construction of chiral ligands, peptide isosteres, and other complex molecular architectures that are the subject of investigation in numerous drug discovery programs.

Conclusion

tert-Butyl (3-hydroxy-2-methylpropyl)carbamate, particularly in its (R)-enantiomeric form, stands as a testament to the importance of chiral building blocks in modern synthetic and medicinal chemistry. While it may not have a storied "discovery" in the traditional sense, its logical design and synthesis from readily available precursors make it an accessible and valuable tool for researchers. The protocols and data presented in this guide are intended to provide a solid foundation for the synthesis, characterization, and strategic application of this important chiral synthon in the ongoing quest for novel and improved therapeutics.

References

- Blaser, H. U. (2002). The chiral pool as a source of enantioselective catalysts and auxiliaries.

- Ager, D. J. (Ed.). (2008). Asymmetric catalysis on a technical scale. John Wiley & Sons.

- Wang, X., Kodama, K., Hirose, T., Yang, X. F., & Zhang, G. Y. (2010). Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Tetrahedron: Asymmetry, 21(1), 75-80.

- Davies, S. G., & Roberts, P. M. (2011). The application of the chiral pool in asymmetric synthesis.

-

Organic Chemistry Portal. (n.d.). 1,3-Aminoalcohol synthesis by C-C coupling. Retrieved from [Link][19]

- Blakemore, P. R. (2005). The use of chiral building blocks in the synthesis of natural products. Journal of the Chemical Society, Perkin Transactions 1, (21), 3561-3583.

-

Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., ... & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 10, 828945.[7]

- Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral amino alcohols: A review. Chemical Reviews, 92(5), 833-856.

- Meyers, A. I., & Fuentes, L. M. (1982). Asymmetric synthesis of amino alcohols. A general synthesis of optically active α-amino aldehydes and α-amino ketones. Journal of the American Chemical Society, 104(4), 1179-1181.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][9]

-

University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link][15]

-

Common Organic Chemistry Reagents. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link][14]

-

Aurell, C. J., & Schlama, T. (1998). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 63(26), 9810-9813.[20]

-

Kornet, M. J., Thio, P. A., & Tan, S. I. (1983). Borane reduction of amido esters. The Journal of Organic Chemistry, 48(19), 3409-3410.[21]

-

Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link][16]

-

Atassi, M. Z., & Rosenthal, A. F. (1969). Specific reduction of carboxyl groups in peptides and proteins by diborane. Biochemical Journal, 111(5), 593-601.[22]

-

Reddy, K. L., & Sibi, M. P. (2009). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 14(12), 5220-5229.[23]

-

PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid. Retrieved from [Link][10]

-

Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Retrieved from [18]

-

Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 8(11), x230983.[24]

-

PubChem. (n.d.). tert-Butyl hydroxy(methyl)carbamate. Retrieved from [Link][25]

Sources

- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Building Blocks Selection - Enamine [enamine.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 7. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid | C9H17NO4 | CID 11041840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mybiosource.com [mybiosource.com]

- 12. Lithium aluminium hydride reduction of chiral benzoylformamides derived from chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 15. ch.ic.ac.uk [ch.ic.ac.uk]

- 16. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 19. 1,3-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Specific reduction of carboxyl groups in peptides and proteins by diborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tert-Butyl hydroxy(methyl)carbamate | C6H13NO3 | CID 272414 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate

Introduction

Tert-butyl (3-hydroxy-2-methylpropyl)carbamate is a valuable chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its utility is demonstrated in the synthesis of complex molecules, including potent PCSK9 inhibitors and various heterocyclic compounds.[1][2] The presence of both a hydroxyl group and a protected amine (Boc-carbamate) makes it a versatile intermediate for introducing specific functionalities into a target molecule. However, as with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling protocols for Tert-butyl (3-hydroxy-2-methylpropyl)carbamate, grounded in established safety data and practical laboratory experience.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. While some data remains to be fully determined, the following table summarizes the known properties of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate.

| Property | Value | Source |

| Molecular Formula | C9H19NO3 | Angene Chemical |

| Molecular Weight | 189.25 g/mol | Angene Chemical |

| Appearance | Solid | Angene Chemical |

| CAS Number | 168827-86-9 | Angene Chemical |

| Boiling Point | Data not available | Angene Chemical |

| Melting Point | Data not available | Angene Chemical |

| Flash Point | Data not available | Angene Chemical |

Note: The lack of available data for properties such as boiling point, melting point, and flash point underscores the need for cautious handling, assuming the potential for unknown hazards.

Hazard Identification and GHS Classification

Tert-butyl (3-hydroxy-2-methylpropyl)carbamate is classified under the Globally Harmonized System (GHS) with several key hazards that necessitate careful handling.[3] The primary risks are associated with ingestion, skin and eye contact, and inhalation.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[3]

Pictograms:

The causality behind these classifications lies in the chemical nature of the compound. The carbamate and hydroxyl functionalities can interact with biological macromolecules, leading to irritation and toxicity. The potential for the solid to form dust necessitates measures to control airborne particles, which can cause respiratory irritation upon inhalation.[3]

Safe Handling and Storage Protocols

A self-validating system of protocols is one where safe practices are integrated into the workflow, minimizing the potential for exposure and incidents. The following protocols are designed to establish such a system.

Engineering Controls

The primary line of defense against exposure is the use of effective engineering controls.

-

Ventilation: All handling of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate should be conducted in a well-ventilated area.[3] For weighing and transferring the solid, a chemical fume hood is mandatory to prevent the inhalation of any dust particles.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the chemical. The precautionary statement P280 explicitly calls for the use of protective gear.[3]

-

Eye and Face Protection: Safety glasses with side shields or goggles are required.[3] A face shield should be worn when there is a significant risk of splashing or dust generation.[3]

-

Skin Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn when handling the compound.[3] Gloves should be inspected for integrity before each use and disposed of properly after handling the material.[3] A lab coat or other protective clothing is necessary to prevent skin contact.[3]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if dust is generated, a NIOSH-approved respirator may be necessary.

Hygiene Practices

Good laboratory hygiene is a simple yet effective measure to prevent accidental exposure.

-

Avoid contact with skin, eyes, and clothing.[3]

-